molecular formula C11H13Cl2N B13593869 1-(2,4-Dichlorobenzyl)cyclobutan-1-amine

1-(2,4-Dichlorobenzyl)cyclobutan-1-amine

Cat. No.: B13593869
M. Wt: 230.13 g/mol
InChI Key: SQBARUOFHPAWFQ-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorobenzyl)cyclobutan-1-amine is a chemical compound with the molecular formula C11H13Cl2N It is known for its unique structure, which includes a cyclobutane ring attached to a benzyl group substituted with two chlorine atoms at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichlorobenzyl)cyclobutan-1-amine typically involves the reaction of 2,4-dichlorobenzyl chloride with cyclobutanamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in a pure form.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorobenzyl)cyclobutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide, amine, or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Sodium hydroxide, potassium carbonate, and other bases.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives with functional groups such as alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

1-(2,4-Dichlorobenzyl)cyclobutan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorobenzyl)cyclobutan-1-amine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

1-(2,4-Dichlorobenzyl)cyclobutan-1-amine can be compared with other similar compounds, such as:

    1-(2,4-Dichlorophenyl)cyclobutanamine: Similar structure but lacks the benzyl group.

    1-(2,4-Dichlorobenzyl)cyclopentan-1-amine: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.

    1-(2,4-Dichlorobenzyl)cyclohexan-1-amine: Similar structure but with a cyclohexane ring instead of a cyclobutane ring.

The uniqueness of this compound lies in its specific ring structure and substitution pattern, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H13Cl2N

Molecular Weight

230.13 g/mol

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]cyclobutan-1-amine

InChI

InChI=1S/C11H13Cl2N/c12-9-3-2-8(10(13)6-9)7-11(14)4-1-5-11/h2-3,6H,1,4-5,7,14H2

InChI Key

SQBARUOFHPAWFQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CC2=C(C=C(C=C2)Cl)Cl)N

Origin of Product

United States

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